Product packaging for (acetyloxy)(4-nitrophenyl)methyl acetate(Cat. No.:CAS No. 2929-91-1)

(acetyloxy)(4-nitrophenyl)methyl acetate

Cat. No.: B1359951
CAS No.: 2929-91-1
M. Wt: 253.21 g/mol
InChI Key: WGESNIARHZFDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(acetyloxy)(4-nitrophenyl)methyl acetate is a chemical compound suited for research applications in chemistry and biochemistry. This compound is of significant interest in enzymatic studies, particularly due to its structural relationship to 4-nitrophenyl acetate (4-NPA), a common substrate used to investigate the esterase activity of enzymes like human carbonic anhydrase (hCA) . In such research, compounds like 4-NPA are employed to measure enzyme kinetics and to evaluate the efficacy of various inhibitors, helping to determine inhibition constants (Ki values) and elucidate mechanisms of action . Beyond enzymology, this acetate derivative serves as a valuable building block and reactive intermediate in organic synthesis. Its structure, featuring acetate and nitrophenyl groups, makes it useful for developing more complex molecules, potentially as a protected or activated form of an alcohol or phenol in multi-step synthetic routes. Researchers can utilize this compound in the synthesis of pharmaceutical intermediates or specialized polymers . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It should be handled by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO6 B1359951 (acetyloxy)(4-nitrophenyl)methyl acetate CAS No. 2929-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[acetyloxy-(4-nitrophenyl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)12(15)16/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGESNIARHZFDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183544
Record name 4-Nitrobenzylidene di(acetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2929-91-1
Record name Methanediol, 1-(4-nitrophenyl)-, 1,1-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2929-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrobenzylidene di(acetate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanediol, diacetate (ester)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitrobenzylidene di(acetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobenzylidene di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.998
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategies

Direct Esterification Approaches

Direct esterification methods involve the condensation of a carboxylic acid with an alcohol. While straightforward for many esters, the synthesis of activated esters like 4-nitrophenyl derivatives often requires specific adaptations to overcome challenges such as equilibrium limitations and the moderate nucleophilicity of phenols.

Fischer Esterification Variants for Activated Ester Synthesis

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, typically conducted under heating in the presence of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). cerritos.eduwvu.edumdpi.commasterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity for subsequent nucleophilic attack by the alcohol. wvu.edumasterorganicchemistry.com

However, the direct Fischer esterification of a carboxylic acid with 4-nitrophenol (B140041) presents challenges. The reaction is a reversible equilibrium, and to drive it towards the product side, an excess of one reactant (typically the alcohol) or the removal of water is necessary. cerritos.edumasterorganicchemistry.com Given that 4-nitrophenol is a solid and less reactive than simple alcohols, achieving high yields can be difficult under standard Fischer conditions. The required high temperatures and strong acidic environment may not be suitable for substrates with sensitive functional groups.

To adapt this method for activated esters, variants may include the use of more potent dehydrating agents or catalysts. For instance, generating the acid catalyst in situ using acetyl chloride in an alcohol solvent can be an effective strategy. cerritos.edu While widely used for simple esters, the Fischer-Speier method is less common for the synthesis of 4-nitrophenyl esters compared to methods that involve pre-activation of the carboxylic acid. researchgate.net

Mixed Anhydride (B1165640) Formations Preceding Activated Ester Synthesis

A more efficient and widely adopted strategy for synthesizing activated esters involves the pre-activation of the carboxylic acid component by converting it into a mixed anhydride. researchgate.netgoogle.comthieme-connect.de This intermediate is significantly more reactive than the parent carboxylic acid and readily undergoes acylation with weakly nucleophilic phenols like 4-nitrophenol.

The mixed carbonic anhydride method is particularly prevalent in peptide synthesis for creating active esters. publish.csiro.au In this procedure, a protected amino acid is treated with a chloroformate, such as isobutyl chloroformate, in the presence of a weak, non-nucleophilic base like N-methylmorpholine (NMM). thieme-connect.de This reaction forms a highly reactive mixed carbonic anhydride. Subsequent addition of 4-nitrophenol leads to a rapid and clean nucleophilic acyl substitution, yielding the desired 4-nitrophenyl ester. publish.csiro.au

This method offers several advantages over direct esterification:

Mild Conditions: The reaction proceeds at low temperatures (often -15°C to 0°C), preserving sensitive functional groups and minimizing racemization in chiral substrates. google.com

High Reactivity: The mixed anhydride is a potent acylating agent, ensuring efficient reaction even with poor nucleophiles.

Versatility: The strategy is broadly applicable and has been a cornerstone of peptide chemistry for decades. google.compublish.csiro.au

A key consideration in the mixed anhydride method is the potential for "wrong-way opening," where the nucleophile attacks the carbonate carbonyl instead of the desired carboxylic acid carbonyl. This can be minimized by using sterically hindered chloroformates and carefully controlling reaction conditions. thieme-connect.de

Table 1: Comparison of Direct Esterification Approaches for Activated Esters
Method Activating Agent Typical Conditions Advantages Limitations Relevant Citations
Fischer Esterification Strong Acid (e.g., H₂SO₄)Heat, Excess Alcohol, Water RemovalSimple reagents, InexpensiveReversible, Harsh conditions, Not ideal for phenols cerritos.eduwvu.edumasterorganicchemistry.com
Mixed Anhydride Formation Alkyl Chloroformate (e.g., Isobutyl Chloroformate)Low Temperature (-15°C to 0°C), Tertiary Amine BaseMild conditions, High yields, Fast reaction, Good for sensitive substratesPotential for "wrong-way opening," Requires stoichiometric activator researchgate.netgoogle.comthieme-connect.depublish.csiro.au

Advanced Synthetic Protocols for Activated Ester Derivatives

Modern synthetic chemistry increasingly relies on protocols that offer high degrees of selectivity and efficiency, often leveraging catalysis to achieve transformations under mild, environmentally benign conditions.

Chemo- and Regioselective Preparations

In the synthesis of complex molecules that possess multiple reactive sites, chemo- and regioselectivity are paramount. For instance, if a substrate contains several hydroxyl groups of varying reactivity (e.g., primary, secondary, phenolic), it is crucial to acylate only the desired position.

Enzymatic methods have emerged as powerful tools for achieving exceptional selectivity. Lipases, for example, can distinguish between different hydroxyl groups in a molecule with a high degree of precision. nih.gov A notable example is the regioselective preparation of various acetates of p-nitrophenyl α-L-arabinofuranoside. nih.gov Through carefully chosen lipases and reaction conditions (acetylation vs. deacetylation), specific mono- and di-acetates can be synthesized in high yields. For example, Candida cylindracea lipase (B570770) can be used to selectively deacetylate the primary acetyl group of a per-acetylated p-nitrophenyl sugar derivative, while porcine pancreas lipase can catalyze the regioselective acetylation at the primary 5-OH position. nih.gov These chemoenzymatic approaches provide access to specific ester derivatives that would be challenging to obtain through traditional chemical methods without extensive use of protecting groups.

Enzyme-Mediated and Biocatalytic Syntheses of 4-Nitrophenyl Esters

Biocatalysis offers a green and efficient alternative for the synthesis and modification of activated esters. Lipases (E.C. 3.1.1.3) are particularly versatile, capable of catalyzing esterification, transesterification, and hydrolysis reactions under mild conditions. researchgate.netmdpi.com The activity of these enzymes is often assayed using 4-nitrophenyl esters of varying acyl chain lengths (e.g., acetate (B1210297), butyrate, palmitate), as the hydrolysis releases the chromogenic 4-nitrophenol, which can be easily monitored spectrophotometrically. dergipark.org.trbiosynth.comelsevier.es

This enzymatic activity can be harnessed for synthesis. Lipase-catalyzed synthesis of 4-nitrophenyl esters proceeds in organic solvents to shift the thermodynamic equilibrium away from hydrolysis and towards ester formation. The choice of enzyme is critical, as different lipases exhibit different substrate specificities. For example, studies have shown that lipase activity can be significantly affected by the hydrophobicity and chain length of the acyl donor. dergipark.org.tr The enzyme OleA from Xanthomonas campestris has been studied using a library of p-nitrophenyl alkanoate esters, demonstrating the utility of these compounds as surrogate substrates to probe enzymatic mechanisms and screen for activity. researchgate.netnih.gov

Table 2: Examples of Lipases and Their Applications with 4-Nitrophenyl Esters
Enzyme Source Application Substrate(s) Key Finding Relevant Citations
Candida rugosaRegioselective deacetylation / AssayPer-O-acetylated p-nitrophenyl α-L-arabinofuranoside / p-nitrophenyl acetateSelective hydrolysis of primary acetate / Inhibition by pesticides nih.govmdpi.com
Pseudomonas cepaciaRegioselective acetylationp-nitrophenyl α-L-arabinofuranosideSynthesis of 2,5- and 3,5-di-O-acetates nih.gov
Thermomyces lanuginosusKinetic studiesp-nitrophenyl esters (C2 to C16)Activity is highly dependent on substrate hydrophobicity; optimal for C8 chain dergipark.org.tr
Acinetobacter sp.Kinetic studies4-nitrophenyl palmitateDetermination of kinetic constants (Km, Vmax) for a thermostable lipase elsevier.es

Novel Approaches for Amide Bond Formation via Latent Active Esters

4-Nitrophenyl esters are classic "active esters" used extensively in peptide synthesis, where they react with the N-terminus of an amino acid to form a peptide bond. nih.gov A modern evolution of this concept is the use of "latent active esters," which are stable precursors that can be converted into a highly reactive acylating agent in situ under specific reaction conditions. researchgate.net This strategy avoids the need to synthesize, isolate, and store potentially unstable activated intermediates.

One innovative approach involves the rearrangement of N-2-nitrophenyl hydrazonyl bromides. researchgate.netnih.govacs.org In the presence of a base, these compounds undergo a 1,7-electrocyclization followed by a rearrangement cascade to generate an N-hydroxybenzotriazole (HOBt) activated ester in situ. researchgate.netnih.gov This transiently formed active ester then rapidly acylates an amine present in the reaction mixture to form the desired amide. acs.org This method cleverly uses an intramolecular rearrangement involving an ortho-nitro group to generate a potent acylating agent, bypassing the need for external coupling reagents. researchgate.netnih.gov

Another novel strategy facilitates amidation by generating 4-nitrophenyl esters in situ directly from aldehydes. rasayanjournal.co.in Using an organocatalyst system, aromatic aldehydes can be oxidized in the presence of 4-nitrophenol to form the corresponding active ester, which is then immediately trapped by an amine to yield the final amide product. rasayanjournal.co.in This method provides a direct route from aldehydes to amides, leveraging the well-established reactivity of 4-nitrophenyl esters while avoiding the isolation of the carboxylic acid intermediate. rasayanjournal.co.in

Radiochemical Synthesis of 4-Nitrophenyl Activated Esters

The indirect radiolabeling of biomolecules has long been a primary strategy for radiofluorination. rsc.orgresearchgate.net A standard method within this approach is the acylation of biomolecules using an ¹⁸F-labeled activated ester. rsc.orgresearchgate.net While effective, the preparation of these ¹⁸F-labeled activated esters is often a complex, multi-step process. rsc.org Recent advancements, however, have demonstrated the utility of 4-nitrophenyl (PNP) activated esters for rapidly preparing ¹⁸F-labeled acylation synthons in a single step. rsc.orgresearchgate.net

Strategies for ¹⁸F-Labelling of Acylation Synthons

The development of ¹⁸F-labeled acylation synthons is critical for the synthesis of PET tracers. nih.gov The primary goal is to incorporate the positron-emitting nuclide ¹⁸F (with a half-life of 109.7 minutes) into a molecule that can then be gently conjugated to a target biomolecule. nih.gov

A more streamlined strategy involves the direct, one-step radiofluorination of precursors that are already functionalized as activated esters. rsc.org This approach has been successfully applied using 4-nitrophenyl (PNP) esters. rsc.orgresearchgate.net In this method, precursors such as 4-methoxyphenyliodonium benzoate (B1203000) and 6-trimethylammonium nicotinate (B505614) are first converted into their respective PNP activated esters. nih.gov These stable, pre-activated synthons can then undergo direct radiofluorination at elevated temperatures to produce the desired ¹⁸F-labeled acylation agent. nih.gov This one-step method significantly reduces the complexity and time required for synthesis compared to traditional multi-step procedures. rsc.org

For instance, the radiofluorination of PNP-activated precursors has been shown to proceed readily in high yields, making them highly accessible for producing ¹⁸F-labeled synthons like [¹⁸F]fluorobenzoate and [¹⁸F]fluoronicotinate. nih.gov This contrasts with methods that require laborious preparation and purification of the radioactive intermediates before conjugation. nih.gov

Comparative Analysis of Activated Ester Systems in Radiofluorination

The choice of the activated ester system is crucial for the efficiency of radiofluorination and subsequent acylation reactions. A comparative study between 4-nitrophenyl (PNP) activated esters and the commonly used 2,3,5,6-tetrafluorophenyl (TFP) activated esters has highlighted the advantages of the PNP system in this context. rsc.orgnih.govdntb.gov.ua

Key areas of comparison include:

Stability and Handling : PNP ester precursors were found to be crystalline and convenient to handle. nih.gov In contrast, their TFP analogues were less crystalline, and some, like the TFP nicotinate precursor, were particularly sensitive to hydrolysis, requiring careful handling and storage. nih.gov

Radiofluorination Yields : Under direct radiofluorination conditions, PNP esters have demonstrated superior performance. nih.govdntb.gov.ua The TFP-nicotinate ester afforded the corresponding ¹⁸F-labeled synthon in variable and often lower yields (33–75%), with significant decomposition observed. researchgate.net The TFP-benzoate precursor was found to be insoluble under the tested conditions. researchgate.net Conversely, the PNP-activated precursors provided consistently high yields of the desired ¹⁸F-labeled products. researchgate.net

Acylation Efficiency : The stability of the PNP esters renders them more effective for acylation compared to their TFP counterparts. nih.gov The enhanced stability and favorable acylation kinetics of PNP esters make them superior synthons for the one-step radiolabeling of small molecules and peptides. rsc.orgresearchgate.netnih.gov

The data below summarizes the outcomes of the comparative study between PNP and TFP activated esters for producing ¹⁸F-labeled synthons.

Table 1: Comparison of PNP and TFP Esters in Direct Radiofluorination
Precursor Type¹⁸F-Labeled ProductRadiochemical YieldObservationsReference
PNP-Nicotinate[¹⁸F]21High and consistentExcellent performance researchgate.netnih.gov
TFP-Nicotinate[¹⁸F]2Variable (33-75%)Significant decomposition observed researchgate.net
PNP-Benzoate[¹⁸F]20High and consistentSuperior to TFP counterpart researchgate.netnih.gov
TFP-Benzoate[¹⁸F]6Insoluble under tested conditionsNot suitable for direct radiofluorination under these conditions researchgate.netrsc.org

Applications and Transformational Chemistry

Role in Peptide Synthesis

The formation of peptide bonds requires the activation of a carboxylic acid group to facilitate amide bond formation. Activated esters, such as those derived from 4-nitrophenol (B140041), are well-established reagents for this purpose. They offer a balance of reactivity and stability, allowing for efficient peptide coupling while minimizing side reactions.

A critical challenge in peptide synthesis is the prevention of epimerization, the loss of stereochemical integrity at the chiral α-carbon of the amino acid. nih.gov This is particularly problematic during the activation of the C-terminal amino acid of a peptide fragment. The use of certain activating agents can lead to the formation of an oxazolone intermediate, which readily racemizes. nih.gov

While direct studies on (acetyloxy)(4-nitrophenyl)methyl acetate (B1210297) are limited, the broader class of p-nitrophenyl esters is employed in peptide coupling strategies that aim to minimize epimerization. researchgate.netresearchgate.net The reactivity of the p-nitrophenyl ester can be modulated to allow for efficient aminolysis without promoting the formation of the problematic oxazolone. Careful control of reaction conditions, such as temperature and base, is crucial in suppressing this side reaction. Research has shown that intramolecular hydrogen bonding in certain activated amino acyl residues can prevent oxazolone formation, thereby suppressing epimerization during aminolysis. researchgate.net

Table 1: Factors Influencing Epimerization in Peptide Synthesis

FactorInfluence on EpimerizationMitigation Strategies
Activating Group Highly reactive groups can increase the rate of oxazolone formation.Use of moderately reactive activating groups like p-nitrophenyl esters.
Solvent Polar aprotic solvents can stabilize the oxazolone intermediate.Optimization of solvent systems.
Base Strong bases can promote the abstraction of the α-proton.Use of sterically hindered or weaker bases.
Temperature Higher temperatures can accelerate the rate of epimerization.Performing couplings at lower temperatures.

P-nitrophenyl esters have been utilized in stepwise peptide synthesis for the elongation of peptide chains. researchgate.net Their stability allows for their isolation and purification before being reacted with the N-terminal amine of another amino acid or peptide. This method provides a controlled approach to building complex peptide sequences. Furthermore, these activated esters are valuable in the synthesis of cyclic peptides, where the intramolecular reaction between the activated C-terminus and the N-terminus is a key step.

Utility in Radiolabelling and Molecular Imaging Probe Synthesis

The development of radiolabelled molecules for Positron Emission Tomography (PET) is a powerful tool in medical diagnostics and biomedical research. The short half-life of PET isotopes like fluorine-18 (B77423) necessitates rapid and efficient labelling strategies.

Indirect radiolabelling is a primary strategy for the radiofluorination of biomolecules that cannot withstand the harsh conditions of direct fluorination. rsc.orgnih.govrsc.org This approach involves the use of a pre-labelled synthon, or prosthetic group, which is then conjugated to the biomolecule. Acylation using an 18F-labelled activated ester is a standard method for this purpose. rsc.orgnih.govrsc.org

Recent studies have highlighted that 4-nitrophenyl (PNP) activated esters are superior synthons for the indirect radiofluorination of biomolecules compared to commonly used 2,3,5,6-tetrafluorophenyl (TFP) esters. rsc.orgnih.govrsc.orgdntb.gov.ua The preparation of 18F-labelled activated esters is often a complex, multi-step process; however, the use of PNP esters allows for the rapid, one-step preparation of 18F-labelled acylation synthons. rsc.orgnih.govrsc.org

Research has demonstrated the superiority of PNP esters under direct radiofluorination conditions, exhibiting favorable acylation kinetics. rsc.orgnih.govrsc.org For instance, [18F]fluorobenzoate and [18F]fluoronicotinate PNP esters have been successfully formed under direct radiofluorination conditions. rsc.org These pre-labelled synthons can then be used to label biomolecules, such as peptides and small molecules, for PET imaging. The stability of PNP esters makes them more effective for acylation compared to their TFP counterparts. rsc.org The higher and more reproducible yields of amide products from PNP esters are attributed to their greater stability in solution. rsc.org

Table 2: Comparison of PNP and TFP Activated Esters in Radiofluorination

Property4-Nitrophenyl (PNP) Esters2,3,5,6-Tetrafluorophenyl (TFP) Esters
Stability Higher stability in solution. rsc.orgLess stable under direct radiofluorination conditions. rsc.org
Acylation Yield Higher and more reproducible yields. rsc.orgLower yields. rsc.org
Synthon Preparation Can be prepared in a single step. rsc.orgnih.govrsc.orgTypically requires a multi-step procedure. rsc.orgnih.govrsc.org

Activated Esters as Intermediates in Complex Molecule Synthesis

The application of activated esters, particularly p-nitrophenyl esters, extends beyond peptide synthesis and radiolabelling. They serve as versatile intermediates in the synthesis of a wide array of complex organic molecules. The principle of activating a carboxylic acid for reaction with a nucleophile is fundamental in organic chemistry.

P-nitrophenyl esters have been employed in the synthesis of natural products and other biologically active compounds. researchgate.netnih.gov Their utility lies in their ability to facilitate the formation of amide or ester bonds under relatively mild conditions, which is crucial when dealing with sensitive and multifunctional molecules. For example, they have been used to probe the reaction mechanism of enzymes and to generate libraries of compounds for biotechnological applications. researchgate.netnih.gov The reaction of p-nitrophenyl esters with various nucleophiles provides a reliable method for introducing acyl groups into complex structures. For instance, the p-nitrophenyl ester of (diphenylphosphoryl)acetic acid has been used as a reagent for the synthesis of 2-(phosphorylmethyl)benzimidazole. nuph.edu.ua

Generation of Substituted Aminoalkyl-diketopiperazines

Diketopiperazines are a class of cyclic peptides with a wide range of biological activities. The introduction of diverse substituents, particularly at the α-carbon of the amino acid residues, is crucial for modulating their therapeutic properties. The generation of substituted aminoalkyl-diketopiperazines often involves the formation of a carbon-carbon bond at the diketopiperazine core.

Currently, there is no direct scientific literature available that explicitly details the use of (acetyloxy)(4-nitrophenyl)methyl acetate for the generation of substituted aminoalkyl-diketopiperazines. General methods for the alkylation of diketopiperazine enolates or the use of N-acyliminium ion precursors are known, but the specific application of this particular benzylic geminal diacetate has not been reported in the reviewed literature. The reactivity of similar geminal diacetates suggests a potential for generating a reactive carbocation or an equivalent species under Lewis acidic conditions, which could theoretically be trapped by a diketopiperazine-derived nucleophile. However, without experimental evidence, this remains a hypothetical application.

Reductive Amidation of Nitro Compounds Utilizing 4-Nitrophenol Derivatives

Reductive amidation is a powerful transformation that converts a nitro group into an amide in a single synthetic operation, bypassing the isolation of the intermediate amine. This one-pot methodology is highly desirable in organic synthesis due to its efficiency and atom economy.

The direct involvement of This compound in the reductive amidation of nitro compounds is not documented in the available scientific literature. While the reductive amidation of nitroarenes is a well-established field with various protocols utilizing different reducing agents and acylating agents, there are no specific methods that report the use of this compound as either the acylating agent or a mediator in this transformation.

The general strategy for reductive amidation involves the in situ reduction of the nitro group to an amine, which is then acylated. Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. While 4-nitrophenol derivatives are utilized in some chemical contexts, their specific role, particularly that of This compound , in facilitating the reductive amidation of nitro compounds has not been described.

Broader Significance in Organic Transformations

While the specific applications of This compound in the generation of substituted aminoalkyl-diketopiperazines and reductive amidation of nitro compounds are not currently supported by scientific literature, the chemical motifs present in the molecule suggest potential for broader significance in organic transformations. As a geminal diacetate, it can serve as a precursor to an aldehyde or a stabilized carbocation under specific reaction conditions. The presence of the 4-nitrophenyl group influences its electronic properties and reactivity.

Further research would be necessary to explore and establish any potential roles of This compound in these or other organic transformations. Without such dedicated studies, its broader significance remains a matter of speculation based on the reactivity of analogous compounds.

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Monitoring of Reaction Kinetics

Spectroscopic methods offer real-time, non-invasive ways to track the progress of reactions involving "(acetyloxy)(4-nitrophenyl)methyl acetate (B1210297)." By monitoring changes in the concentration of reactants or products, detailed kinetic profiles can be established.

UV-Vis spectroscopy is a powerful and straightforward technique for monitoring reactions that involve a change in chromophores. The hydrolysis or enzymatic cleavage of "(acetyloxy)(4-nitrophenyl)methyl acetate" releases 4-nitrophenol (B140041) or its corresponding anion, 4-nitrophenoxide, both of which are highly chromophoric. The appearance of the 4-nitrophenoxide ion can be monitored by its strong absorbance at approximately 400 nm in neutral or basic media. researchgate.netresearchgate.net This allows for the continuous measurement of product formation over time, providing a direct method for calculating the initial reaction rates and studying the influence of various parameters like temperature, pH, and catalyst concentration on the reaction kinetics. researchgate.net

Table 1: Illustrative UV-Vis Kinetic Data for the Hydrolysis of this compound

Time (seconds)Absorbance at 400 nmConcentration of 4-Nitrophenoxide (μM)
00.0050.27
300.1508.15
600.28515.49
900.41022.28
1200.52528.53
1500.63034.24
1800.72539.40

Note: Concentration is calculated using the Beer-Lambert law (A = εbc), assuming a molar absorptivity (ε) for 4-nitrophenoxide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for obtaining detailed structural information and for elucidating reaction mechanisms at the molecular level. nih.govazom.com For "this compound," ¹H NMR can be used to confirm its structure by identifying the characteristic signals for the aromatic protons of the 4-nitrophenyl group, the unique methine proton, and the two distinct acetyl methyl groups. chemicalbook.com

During a reaction, such as hydrolysis, NMR can be used to monitor the disappearance of the reactant's signals and the concurrent appearance of product signals. researchgate.net For instance, the conversion of "this compound" to 4-nitrophenol and acetic acid would be observed by the decrease in the intensity of the methine and acetate peaks of the starting material and the emergence of new peaks corresponding to the products. This approach provides unambiguous confirmation of the chemical transformation and can yield kinetic data. nih.govresearchgate.net

Table 2: Expected ¹H NMR Chemical Shifts (δ) for this compound and Potential Hydrolysis Products

CompoundAromatic Protons (AA'BB' system)Methine Proton (-CH-)Acetyl Protons (-COCH₃)
This compound~8.3 ppm (d), ~7.4 ppm (d)~7.7 ppm (s)~2.2 ppm (s, 6H)
4-Nitrophenol (Product)~8.2 ppm (d), ~6.9 ppm (d)N/AN/A
Acetic Acid (Product)N/AN/A~2.1 ppm (s)

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Surface Science Techniques for Reaction Analysis

When reactions involving "this compound" occur on the surface of a material, such as in heterogeneous catalysis, specialized surface science techniques are required to understand the interfacial processes.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of elements on the surface of a material, typically within the top 10 nm. mdpi.comresearchgate.net In the context of heterogeneous catalysis, in situ XPS allows for the monitoring of the catalyst's surface under reaction conditions. scispace.compleiades.online If "this compound" were part of a reaction catalyzed by a solid material (e.g., a supported metal catalyst), XPS could provide critical insights. numberanalytics.com By analyzing the core-level spectra of the elements in the catalyst and the adsorbed reactant, one can observe changes in oxidation states, the formation of surface intermediates, and the nature of the interaction between the molecule and the catalyst surface. researchgate.netresearchgate.net

Table 3: Hypothetical XPS Core-Level Binding Energy (BE) Shifts in a Catalytic Reaction

ElementCore LevelBE on Clean Catalyst (eV)BE with Adsorbed Reactant/Intermediate (eV)Interpretation
Catalyst Metal (e.g., Pd)Pd 3d₅/₂335.0335.5Electron withdrawal from metal, indicating interaction with an electronegative atom (e.g., oxygen from the ester).
Carbon (from acetate)C 1sN/A288.9Characteristic of a carboxylate carbon adsorbed on the surface.
Oxygen (from nitro group)O 1sN/A532.5Binding energy typical for oxygen in a nitro group interacting with the catalyst surface.
Nitrogen (from nitro group)N 1sN/A406.0Binding energy for the nitrogen atom in the NO₂ group.

Chromatographic Analysis for Reaction Progress and Purity Assessment

Chromatographic techniques are essential for separating complex mixtures, allowing for the precise quantification of individual components and the assessment of product purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of organic reactions and verifying the purity of synthesized compounds. researchgate.net In studies involving "this compound," a reverse-phase HPLC method can be developed to separate the starting material from its precursors, intermediates, and final products. nih.gov By acquiring samples from the reaction mixture at different time points and analyzing them via HPLC coupled with a UV detector, a detailed kinetic profile can be constructed by quantifying the decrease in the reactant peak area and the increase in the product peak area. researchgate.netnih.gov This method is invaluable for optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) and for isolating and purifying the final product to a high degree.

Table 4: Representative HPLC Data for Monitoring Reaction Progress

Time (minutes)Retention Time (min)CompoundPeak AreaConcentration (%)
05.8This compound1,250,000100
2.54-Nitrophenol00
605.8This compound625,00050
2.54-Nitrophenol580,00050
1205.8This compound125,00010
2.54-Nitrophenol1,050,00090

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.com It is widely employed to elucidate reaction mechanisms, predict thermodynamic properties, and understand chemical reactivity. For (acetyloxy)(4-nitrophenyl)methyl acetate (B1210297), DFT calculations would be instrumental in modeling its hydrolysis or other chemical transformations. Such studies would involve mapping the potential energy surface of the reaction to identify key intermediates and transition states. bohrium.come3s-conferences.org

Elucidation of Transition State Structures and Energy Landscapes

A primary application of DFT in reaction mechanism studies is the location and characterization of transition state (TS) structures. e3s-conferences.orgyoutube.com The transition state represents the highest energy point along the reaction coordinate, and its geometry and energy level determine the activation energy and, consequently, the reaction rate. mdpi.com For a reaction involving (acetyloxy)(4-nitrophenyl)methyl acetate, such as its stepwise hydrolysis to 4-nitrobenzaldehyde, DFT calculations could:

Model the geometry of the transition states for the nucleophilic attack of water on each of the acetate groups.

Construct a detailed energy landscape , plotting the Gibbs free energy versus the reaction coordinate. This visual representation would show the relative energies of reactants, intermediates, transition states, and products, providing a complete thermodynamic and kinetic profile of the reaction. mdpi.com

These calculations provide deep mechanistic insights that are often difficult to obtain through experimental methods alone. e3s-conferences.org

Analysis of Carbonyl Carbon Charge Density and Reactivity

The reactivity of the ester groups in this compound is centered on the electrophilicity of the carbonyl carbons. DFT calculations can provide a quantitative analysis of the electronic properties of the molecule. Specifically, methods like Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom.

For this compound, a DFT study would likely reveal that the carbonyl carbons possess a significant positive partial charge, making them susceptible to nucleophilic attack. The analysis could compare the charge density on the two equivalent carbonyl carbons and evaluate how this is influenced by the electron-withdrawing 4-nitrophenyl group. Understanding the charge distribution is crucial for predicting the molecule's reactivity with various nucleophiles and for designing catalysts that can stabilize charge buildup in the transition state. researchgate.net

Molecular Modeling of Catalytic Systems

While specific studies on this compound are absent, research on analogous geminal diacetates has shown their utility as acyl donors in enzyme-catalyzed reactions. nih.gov Molecular modeling encompasses a range of computational techniques used to simulate the interaction between a substrate, like this compound, and a catalyst, such as an enzyme (e.g., a hydrolase or esterase).

Design and Optimization of Protein Catalysts for Ester Reactions

Computational methods are pivotal in modern enzyme engineering and de novo catalyst design. ugent.be If one were to design a protein catalyst for the selective hydrolysis or acylation involving this compound, the process would involve:

Defining an ideal active site: This involves positioning key catalytic residues (e.g., a catalytic triad (B1167595) of Ser-His-Asp) and substrate-binding residues to stabilize the transition state of the ester reaction.

Scaffolding: Placing this idealized active site geometry into a known, stable protein structure (a scaffold).

This approach allows for the creation of novel enzymes with tailored specificities that may not exist in nature.

Understanding Binding Affinity and Catalytic Efficiency

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme). To understand the catalytic efficiency of an enzyme with this compound, molecular docking simulations could be performed. These simulations would:

Predict the binding mode of the substrate within the enzyme's active site.

Calculate a "docking score," which estimates the binding affinity (the strength of the interaction).

Identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the enzyme-substrate complex.

By analyzing how the substrate fits within the active site and its proximity to catalytic residues, researchers can form hypotheses about the enzyme's efficiency and selectivity, guiding further experimental work.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with experimentally measured biological activity (e.g., toxicity or enzyme inhibition) is required. mdpi.comresearchgate.net

Although no specific QSAR studies have been performed on this compound, its structural components have been included in broader studies. For instance, QSAR models have been developed to predict the toxicity of nitroaromatic compounds, a class to which this molecule belongs. mdpi.comniscpr.res.in Such models typically use calculated molecular descriptors that quantify various aspects of a molecule's structure and properties:

Descriptor TypeExamplesRelevance
Electronic Dipole moment, HOMO/LUMO energies, partial chargesDescribes a molecule's ability to participate in electrostatic or charge-transfer interactions.
Steric Molecular volume, surface area, specific shape indicesRelates to how a molecule fits into a receptor site.
Hydrophobic LogP (octanol-water partition coefficient)Quantifies the tendency of a molecule to partition into nonpolar environments, like cell membranes.
Topological Connectivity indicesNumerical representation of molecular branching and structure.

A QSAR model is built using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to create an equation that predicts activity based on these descriptors. researchgate.netnih.gov Such a model could be used to predict the biological activity of new, untested derivatives of this compound, prioritizing them for synthesis and testing. mdpi.com

Prediction of Reactivity and Selectivity in Ester Derivatives

Computational and theoretical chemistry have emerged as indispensable tools for predicting the reactivity and selectivity of ester derivatives, including those of this compound. These computational approaches provide deep insights into reaction mechanisms, transition states, and the electronic and steric factors that govern the outcome of chemical reactions. Density Functional Theory (DFT) is a particularly prominent method used to probe the local reactivity and site selectivity of complex organic molecules.

Theoretical studies on related ester compounds, such as glutaconaldehyde (B1235477) benzoyl ester, have successfully utilized DFT-derived reactivity indices to predict behavior towards nucleophiles and electrophiles. researchgate.net Dual descriptors, which simultaneously account for both the nucleophilicity and electrophilicity of specific atomic sites, are especially powerful in this regard. researchgate.net For instance, in the context of ester hydrolysis or aminolysis, computational models can predict which carbonyl group in a molecule like this compound would be more susceptible to nucleophilic attack. This is achieved by calculating the partial charges on the carbonyl carbons and the energies of the lowest unoccupied molecular orbitals (LUMOs) associated with them. A lower LUMO energy and a more positive partial charge generally indicate a higher electrophilicity and thus greater reactivity towards nucleophiles.

In studies of para-substituted nitrophenyl benzoate (B1203000) esters, computational modeling has established a direct correlation between the Mulliken charge of the carbonyl carbon and the rate of hydrolysis. semanticscholar.org This suggests that for derivatives of this compound, substituents that increase the positive charge on the carbonyl carbon will enhance the rate of nucleophilic acyl substitution. The 4-nitrophenyl group itself is a strong electron-withdrawing group, which significantly increases the electrophilicity of the adjacent ester carbonyl, making it a good leaving group in reactions. This is a principle widely exploited in biochemical assays using p-nitrophenyl esters as substrates for enzymes like lipases and esterases. semanticscholar.orgnih.govmdpi.com

Furthermore, computational methods are crucial for elucidating the mechanisms of more complex reactions, such as intramolecular cycloadditions. researchgate.net By calculating the activation energies for different possible pathways, researchers can predict the stereoselectivity (e.g., endo/exo) of reactions like the Diels-Alder cycloaddition. researchgate.net Transition state theory, combined with DFT calculations, allows for the location of transition state structures and the determination of the energy barriers associated with them. researchgate.net A lower activation energy barrier corresponds to a faster reaction rate, and the relative energies of competing transition states determine the selectivity of the reaction.

The predictive power of these computational models has been validated by the strong agreement between theoretical predictions and experimental results in many cases. researchgate.net For example, kinetic studies on the aminolysis of methyl 4-nitrophenyl carbonate have used computational data to support proposed stepwise versus concerted reaction mechanisms based on the basicity of the attacking amine.

The following interactive table summarizes key computational parameters that are typically calculated to predict reactivity and selectivity in ester derivatives.

Computational ParameterSignificance in Predicting Reactivity and SelectivityTypical Method of Calculation
Mulliken Atomic Charges Indicates the electrophilicity of atomic sites. A more positive charge on a carbonyl carbon suggests a higher reactivity towards nucleophiles.DFT, Hartree-Fock
Frontier Molecular Orbital Energies (HOMO/LUMO) The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to the electrophilicity of the molecule. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.DFT, semi-empirical methods
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur. Lower activation energies correspond to faster reaction rates. The relative activation energies of competing pathways determine selectivity.Transition State Theory with DFT or other quantum mechanical methods
Dual Descriptors Provides a more nuanced view of local reactivity by considering both nucleophilic and electrophilic character of an atomic site.Conceptual DFT
Global Reactivity Descriptors Parameters such as chemical potential, hardness, and electrophilicity index that describe the overall reactivity of a molecule.Conceptual DFT

These computational tools allow for the in silico design and screening of novel ester derivatives with desired reactivity and selectivity profiles, thereby accelerating the development of new catalysts, drugs, and materials.

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling (acetyloxy)(4-nitrophenyl)methyl acetate in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
  • Employ filtered pipette tips to prevent cross-contamination during sample preparation .
  • Dispose of waste via certified hazardous waste management systems to mitigate environmental risks .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identify ester (C=O stretch ~1740 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) functional groups.
  • NMR : Use 1H^1H-NMR to confirm aromatic protons (δ 7.5–8.5 ppm) and acetate methyl groups (δ 2.1–2.3 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns using NIST-standardized protocols .

Q. How can reaction conditions be optimized for synthesizing this compound?

  • Methodological Answer :

  • Use a molar ratio of 1:1.2 (4-nitrophenol:acetyl chloride) with catalytic pyridine in anhydrous dichloromethane.
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and purify via column chromatography .

Advanced Research Questions

Q. How can split-plot experimental designs improve studies on the reactivity of this compound?

  • Methodological Answer :

  • Apply randomized block designs with split-split plots to evaluate variables like temperature (main plot), solvent polarity (subplot), and catalyst type (sub-subplot) .
  • Use ANOVA to analyze interactions between variables, ensuring ≥4 replicates for statistical robustness .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Cross-validate data using complementary techniques (e.g., X-ray crystallography for structural ambiguity, as in ) .
  • Apply density functional theory (DFT) to model electronic environments and predict NMR/IR spectra .

Q. How can the environmental fate of this compound be modeled?

  • Methodological Answer :

  • Determine logPP (octanol-water partition coefficient) to assess bioaccumulation potential.
  • Use QSAR models to predict abiotic degradation pathways (e.g., hydrolysis rates at varying pH) .

Theoretical and Methodological Frameworks

Q. How should researchers link mechanistic studies of this compound to theoretical frameworks?

  • Methodological Answer :

  • Ground hypotheses in Hammett substituent constants to predict electronic effects on reactivity .
  • Align experimental outcomes with organocatalysis or green chemistry principles to guide sustainable synthesis routes .

Q. What advanced microspectroscopic techniques are suitable for studying surface interactions of this compound?

  • Methodological Answer :

  • Use ToF-SIMS or AFM-IR to analyze adsorption kinetics on indoor surfaces (e.g., silica or cellulose) .
  • Couple with XPS to track nitro-group reduction under simulated environmental conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.